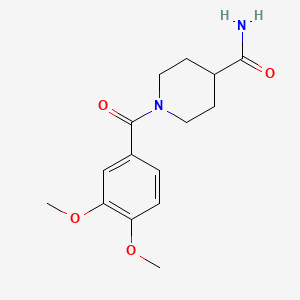
1-(2,6-dimethylpyridin-4-yl)-4-(5-propyl-1,3,4-oxadiazol-2-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-dimethylpyridin-4-yl)-4-(5-propyl-1,3,4-oxadiazol-2-yl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperazine derivative that contains an oxadiazole ring and a pyridine ring.
Wirkmechanismus
The mechanism of action of 1-(2,6-dimethylpyridin-4-yl)-4-(5-propyl-1,3,4-oxadiazol-2-yl)piperazine is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or signaling pathways that are involved in cell growth, inflammation, or microbial growth.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,6-dimethylpyridin-4-yl)-4-(5-propyl-1,3,4-oxadiazol-2-yl)piperazine can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. Additionally, this compound has been shown to inhibit the growth of bacteria, indicating its potential as an anti-microbial agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2,6-dimethylpyridin-4-yl)-4-(5-propyl-1,3,4-oxadiazol-2-yl)piperazine in lab experiments is its potential as a multi-functional agent that can target different biological processes. Additionally, this compound is relatively easy to synthesize, making it accessible for research purposes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on 1-(2,6-dimethylpyridin-4-yl)-4-(5-propyl-1,3,4-oxadiazol-2-yl)piperazine. One potential direction is to further investigate its anti-tumor properties and explore its potential as a chemotherapy agent. Another direction is to study its potential as an anti-inflammatory agent and its application in treating inflammatory diseases. Additionally, further research can be done to understand its mechanism of action and optimize its structure for improved efficacy.
Synthesemethoden
The synthesis of 1-(2,6-dimethylpyridin-4-yl)-4-(5-propyl-1,3,4-oxadiazol-2-yl)piperazine involves the reaction of 2,6-dimethyl-4-pyridinecarboxylic acid with propyl hydrazine and thionyl chloride to obtain 2,6-dimethyl-4-(propylhydrazono)pyridine-3-carbonyl chloride. This intermediate is then reacted with 5-amino-1,3,4-oxadiazole-2-carboxylic acid to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-(2,6-dimethylpyridin-4-yl)-4-(5-propyl-1,3,4-oxadiazol-2-yl)piperazine has shown potential applications in various fields of scientific research. It has been studied as a potential anti-tumor agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells. It has also been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been studied as a potential anti-microbial agent due to its ability to inhibit the growth of bacteria.
Eigenschaften
IUPAC Name |
2-[4-(2,6-dimethylpyridin-4-yl)piperazin-1-yl]-5-propyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-4-5-15-18-19-16(22-15)21-8-6-20(7-9-21)14-10-12(2)17-13(3)11-14/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXJMPHATSDMJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)N2CCN(CC2)C3=CC(=NC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylpyridin-4-YL)-4-(5-propyl-1,3,4-oxadiazol-2-YL)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5680473.png)
![2-benzyl-8-{[2-(methylthio)pyridin-3-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5680474.png)
![(3R*,4S*)-4-cyclopropyl-1-[(2-fluoro-5-methylphenyl)sulfonyl]-3-pyrrolidinamine](/img/structure/B5680478.png)
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5680488.png)



![3-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5680519.png)
![5-cyclopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5680526.png)
![N-(4-fluorobenzyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5680527.png)
![2-(2-methoxyethyl)-9-(phenylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680533.png)
![2-(2-methoxyethyl)-9-[(5-methylpyrazin-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680550.png)
